Cas no 1806031-50-4 (3-Cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine)

3-Cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-Cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine
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- インチ: 1S/C8H3F5N2/c9-7(10)5-1-4(2-14)6(15-3-5)8(11,12)13/h1,3,7H
- InChIKey: ZOVKFQKXEMREOL-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C#N)=CC(C(F)F)=CN=1)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 266
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-Cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029077228-1g |
3-Cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1806031-50-4 | 97% | 1g |
$1,504.90 | 2022-04-01 | |
Alichem | A029077228-500mg |
3-Cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1806031-50-4 | 97% | 500mg |
$863.90 | 2022-04-01 | |
Alichem | A029077228-250mg |
3-Cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1806031-50-4 | 97% | 250mg |
$480.00 | 2022-04-01 |
3-Cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine 関連文献
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
3-Cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridineに関する追加情報
3-Cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine: A Comprehensive Overview
The compound 3-Cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine, identified by the CAS number 1806031-50-4, is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound belongs to the class of pyridines, which are aromatic heterocycles with a nitrogen atom in the ring structure. The presence of multiple fluorinated substituents, including a trifluoromethyl group and a difluoromethyl group, along with a cyano group, imparts unique electronic and structural properties to this molecule.
Recent studies have highlighted the importance of fluorinated pyridines in drug discovery and agrochemical development due to their ability to modulate biological activity through precise electronic tuning. The trifluoromethyl group, in particular, is known for its electron-withdrawing nature, which can enhance the stability and bioavailability of molecules. Similarly, the difluoromethyl substituent contributes to both electronic and steric effects, making this compound a versatile building block in organic synthesis.
The synthesis of 3-Cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine typically involves multi-step reactions, often utilizing palladium-catalyzed coupling reactions or nucleophilic aromatic substitution strategies. These methods allow for precise control over the substitution pattern on the pyridine ring, ensuring high purity and structural integrity of the final product. Recent advancements in catalytic methods have further streamlined the synthesis process, making it more efficient and scalable for industrial applications.
In terms of applications, this compound has shown promise in several areas. In pharmaceutical chemistry, its unique electronic properties make it a potential candidate for designing novel drug molecules targeting specific biological pathways. For instance, studies have demonstrated that fluorinated pyridines can act as inhibitors of certain enzymes involved in disease progression, such as kinases or proteases.
Beyond pharmaceuticals, this compound also finds utility in agrochemicals. Its ability to interact with various biological systems makes it a potential candidate for developing new pesticides or herbicides with improved efficacy and reduced environmental impact. Recent research has focused on optimizing its bioavailability and stability under field conditions to enhance its practical applications.
From an environmental standpoint, understanding the fate and transport of 3-Cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine in natural systems is crucial for assessing its potential risks. Studies have shown that fluorinated compounds generally exhibit persistence in the environment due to their strong carbon-fluorine bonds. However, ongoing research aims to develop degradation pathways or formulate strategies to minimize environmental exposure during production and use.
In conclusion, 3-Cyano-5-(difluoromethyl)-2-(trifluoromethyl)pyridine stands as a testament to the ingenuity of modern organic chemistry. Its unique structure and functional groups make it a valuable asset in diverse fields, from drug discovery to agrochemical development. As research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to play an increasingly important role in advancing scientific innovation.
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